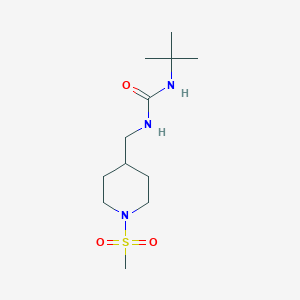

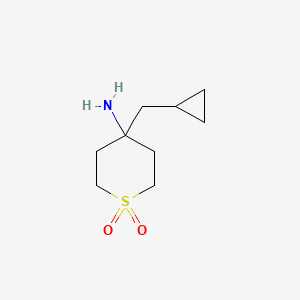

![molecular formula C16H18N4O3S B2984093 (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1173606-99-9](/img/structure/B2984093.png)

(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to the class of benzo[d]thiazol derivatives . These derivatives have been synthesized and investigated for their potential antidepressant and anticonvulsant effects . They have also been found to have anti-inflammatory properties .

Synthesis Analysis

The synthesis of benzo[d]thiazol derivatives involves the reaction between hydroxybenzaldehyde and aminobenzothiazole derivatives . Another method involves 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Chemical Reactions Analysis

Benzo[d]thiazol derivatives have been found to show good cytotoxicity against tested cell lines . They also showed promising antioxidant activity .Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activity

Compounds analogous to "(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide" have been synthesized and evaluated for their potential antibacterial activities. For example, novel analogs involving benzo[d]thiazolyl substituted pyrazol-5-ones demonstrated promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without exhibiting cytotoxicity at antibacterial concentrations. These compounds were synthesized through a process involving the reaction of specific precursors with substituted benzaldehydes, and their structures were confirmed using various spectroscopic methods. The study emphasizes the potential of these compounds as antibacterial agents, providing a foundation for further exploration of similar compounds in combating bacterial infections (Palkar et al., 2017).

Antimicrobial and Anticancer Potential

Research into related compounds has also explored their antimicrobial and anticancer potential. For instance, novel pyridine derivatives synthesized from amino substituted benzothiazoles and chloropyridine-carboxylic acid showed variable antimicrobial activity against different bacterial and fungal strains. This study highlights the chemical diversity achievable through modification of the benzothiazole moiety and pyridine framework, suggesting a wide range of possible applications for similar compounds in antimicrobial research (Patel et al., 2011).

Antitumor Agents

Additionally, benzothiazole derivatives have been synthesized and identified as potent antitumor agents. A specific study described the design and synthesis of a derivative that exhibited selective cytotoxicity against tumorigenic cell lines, showing a significant inhibitory effect on tumor growth in vivo. This research underscores the therapeutic potential of benzothiazole derivatives in cancer treatment, providing a pathway for the development of new antitumor medications (Yoshida et al., 2005).

Wirkmechanismus

Target of Action

The primary target of this compound is the 2-C-methyl-D-erythritol-4-phosphate cytidyltransferase (IspD) , the third catalytic enzyme of the methylerythritol phosphate (MEP) pathway . This pathway is found in malaria parasites but absent in mammals, making it a highly attractive target for the discovery of novel and selective antimalarial therapies .

Mode of Action

The compound interacts with its target, IspD, through a mechanism involving initial non-covalent recognition of inhibitors at the IspD binding site, followed by disulfide bond formation through attack of an active site cysteine residue on the benzo[d]isothiazol-3(2H)-one core .

Biochemical Pathways

The compound affects the MEP pathway, which is utilized by Plasmodium spp. parasites to generate isoprenoid precursors . Isoprenoids are a diverse class of natural products, essential for many cellular functions, including protein prenylation and electron transport .

Result of Action

The compound displays nanomolar inhibitory activity against P. falciparum and P. vivax IspD and prevents the growth of P. falciparum in culture, with EC50 values below 400 nM . This suggests that the compound could potentially be used as a lead compound in the pursuit of novel drugs to treat malaria .

Eigenschaften

IUPAC Name |

N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-1-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3S/c1-19-7-6-12(18-19)15(21)17-16-20(8-9-22-2)13-5-4-11(23-3)10-14(13)24-16/h4-7,10H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEOYOHGCPMWNTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

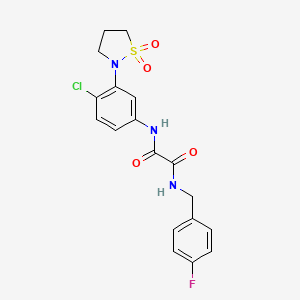

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2984015.png)

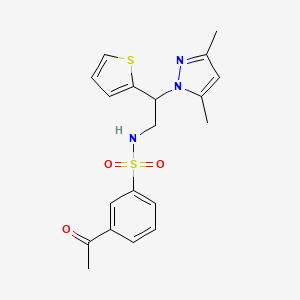

![N-[3-[2-(2-methoxyacetyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2984019.png)

![1-(3-chlorophenyl)-5-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2984023.png)

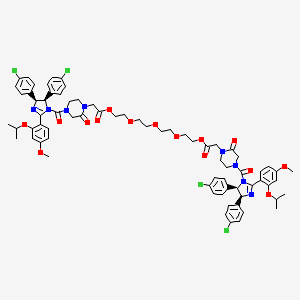

![(3'-chloro-[1,1'-biphenyl]-4-yl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone](/img/structure/B2984026.png)

![N-(1-cyanocyclopentyl)-3-{methyl[(1H-pyrazol-3-yl)methyl]sulfamoyl}benzamide](/img/structure/B2984028.png)

![ethyl 4-oxo-4-[(4-oxo-3H-phthalazin-1-yl)methylamino]butanoate](/img/structure/B2984029.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2984033.png)